(R)-2,3-Diaminopropanoic acid (R)-2,3-Diaminopropanoic acid 3-amino-D-alanine is a 3-aminoalanine that has R configuration. It is a 3-aminoalanine and a D-alanine derivative. It is an enantiomer of a 3-amino-L-alanine. It is a tautomer of a 3-amino-D-alanine zwitterion.
Brand Name: Vulcanchem
CAS No.: 1915-96-4
VCID: VC21201174
InChI: InChI=1S/C3H8N2O2/c4-1-2(5)3(6)7/h2H,1,4-5H2,(H,6,7)/t2-/m1/s1
SMILES: C(C(C(=O)O)N)N
Molecular Formula: C3H8N2O2
Molecular Weight: 104.11 g/mol

(R)-2,3-Diaminopropanoic acid

CAS No.: 1915-96-4

Cat. No.: VC21201174

Molecular Formula: C3H8N2O2

Molecular Weight: 104.11 g/mol

* For research use only. Not for human or veterinary use.

(R)-2,3-Diaminopropanoic acid - 1915-96-4

Specification

CAS No. 1915-96-4
Molecular Formula C3H8N2O2
Molecular Weight 104.11 g/mol
IUPAC Name (2R)-2,3-diaminopropanoic acid
Standard InChI InChI=1S/C3H8N2O2/c4-1-2(5)3(6)7/h2H,1,4-5H2,(H,6,7)/t2-/m1/s1
Standard InChI Key PECYZEOJVXMISF-UWTATZPHSA-N
Isomeric SMILES C([C@H](C(=O)O)N)N
SMILES C(C(C(=O)O)N)N
Canonical SMILES C(C(C(=O)O)N)N

Introduction

Chemical Properties and Structure

Molecular Structure and Composition

(R)-2,3-Diaminopropanoic acid (DAP) is a three-carbon amino acid with two amine groups and a carboxylic acid functionality. Its molecular formula is C₃H₈N₂O₂, with a molecular weight of 104.10800 g/mol . The compound's structure features a chiral carbon at position 2 with an (R) configuration, distinguishing it from its enantiomer. This stereochemistry is particularly important for its biological activities and applications in pharmaceutical research.

The presence of two amino groups - one at the alpha position (C-2) and one at the beta position (C-3) - makes this compound distinctively different from standard proteinogenic amino acids. This di-amino structure contributes to its unique chemical properties and reactivity patterns, allowing it to participate in various biochemical processes and synthetic applications.

Stereochemistry and Isomerism

The (R) designation in (R)-2,3-Diaminopropanoic acid refers to the absolute configuration at the C-2 stereocenter according to the Cahn-Ingold-Prelog rules. This compound is also known as D-2,3-diaminopropanoic acid, using the D/L system for amino acid stereochemistry . The stereochemistry is crucial as it affects how the molecule interacts with biological systems, particularly enzyme binding sites and receptors.

Interestingly, the compound has a stereoisomer, (S)-2,3-diaminopropanoic acid (also known as L-2,3-diaminopropanoic acid), which has different biological properties. The research literature indicates that synthetic strategies have been developed for both stereoisomers, allowing researchers to access either form depending on their specific requirements .

Physical Properties

General Physical Characteristics

(R)-2,3-Diaminopropanoic acid typically appears as a white to yellowish crystalline powder in its pure form . The compound possesses several notable physical properties that are important for its handling, storage, and applications in various chemical and biological settings. Its physical state and appearance can vary somewhat depending on the specific form (free acid versus salt) and purity.

The hydrochloride salt of this compound ((R)-(-)-2,3-Diaminopropionic Acid Hydrochloride) appears as a white to yellow crystalline powder with a melting point of approximately 240°C . This salt form is often preferred for commercial applications due to improved stability and handling properties compared to the free acid.

Thermodynamic Properties

According to the available data, (R)-2,3-Diaminopropanoic acid has a boiling point of 325.6°C at 760 mmHg . Its density is approximately 1.294 g/cm³, making it slightly denser than water . The compound has a flash point of 150.7°C, which is relevant for safety considerations during handling and storage .

The vapor pressure of the compound is extremely low at 4.58×10⁻⁵ mmHg at 25°C, indicating its low volatility at room temperature . This property is consistent with its high boiling point and contributes to its stability under normal laboratory conditions. The compound's index of refraction is reported to be 1.522, which can be useful for analytical identification and purity assessment .

Physical PropertyValue
Molecular Weight104.10800 g/mol
Density1.294 g/cm³
Boiling Point325.6°C at 760 mmHg
Flash Point150.7°C
Exact Mass104.05900
Polar Surface Area89.34000
Vapor Pressure4.58×10⁻⁵ mmHg at 25°C
Index of Refraction1.522
Melting Point (HCl salt)240°C

Nomenclature and Identification

Common Names and Synonyms

(R)-2,3-Diaminopropanoic acid is known by several synonyms in the scientific and commercial literature. These alternative names include: 3-Amino-D-Alanine, L-2,3-diaminopropanoic acid, 2,3-diamino-L-propionic acid, 3-Aminoalanine, D-2,3-diaminopropanoic acid, D-Alanine,3-amino, and L-2,3-diaminopropionic acid . The compound is also sometimes referred to by the abbreviation D-DAP, though the query specifically asked to avoid creating abbreviations.

The hydrochloride salt form has additional synonyms including 3-amino-D-alanine hydrochloride, R-2,3-diaminopropanoic acid hydrochloride, H-D-Dap-OH HCl, 2R-2,3-diaminopropanoic acid hydrochloride, D-2,3-diaminopropionic acid monohydrochloride, and several others .

Identification Codes and Registry Numbers

For chemical identification and regulatory purposes, (R)-2,3-Diaminopropanoic acid is assigned several standardized codes and registry numbers. The CAS (Chemical Abstracts Service) number for the free acid is 1915-96-4 , while the hydrochloride salt has a CAS number of 6018-56-0 .

Other important identifiers include:

  • IUPAC Name: (2R)-2,3-diaminopropanoic acid

  • MDL Number: MFCD00070606 (for the hydrochloride salt)

  • InChI Key: SKWCZPYWFRTSDD-HSHFZTNMSA-N (for the hydrochloride salt)

  • PubChem CID: 16218517 (for the hydrochloride salt)

  • SMILES Notation: C(C(C(=O)O)N)N.Cl (for the hydrochloride salt)

These standardized identifiers enable unambiguous identification of the compound across different chemical databases, literature, and regulatory frameworks.

Synthesis and Derivatives

Synthetic Approaches

The synthesis of protected derivatives of (R)-2,3-Diaminopropanoic acid has been an area of active research. One notable synthetic strategy involves preparing orthogonally protected methyl esters of this non-proteinogenic amino acid. A key approach described in the literature utilizes 2,3-diaminopropanol scaffolds as intermediates, which are prepared via reductive amination of D-serine aldehyde derivatives with different primary amines and arylsulfonamides .

This strategy allows for the installation of protecting groups that are compatible with solution and solid-phase peptide chemistry. The process involves mild oxidation of the alcohol group in amine-protected 2,3-diaminopropanols to generate the carboxylic group, followed by methylation to afford fully protected (R)-2,3-Diaminopropanoic acid methyl esters . The effectiveness of this synthetic pathway has been confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Important Derivatives and Their Applications

Various derivatives of (R)-2,3-Diaminopropanoic acid have been synthesized for specific applications. Protected forms of this amino acid are particularly important for peptide synthesis, where controlled reactivity of the amino and carboxyl groups is essential. The orthogonally protected derivatives allow selective deprotection and sequential coupling reactions in peptide synthesis.

One important class of derivatives includes those with the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is base-labile and widely used in solid-phase peptide synthesis . The research literature describes the successful preparation of 2,3-diaminopropanols with various protecting groups, achieving yields of 82-92% after chromatography , as shown in the table below:

Product2,3-Diaminopropanol StructureYield (%)
4(Structure not fully detailed in search results)92
5(Structure not fully detailed in search results)90
6(Structure not fully detailed in search results)90
7(Structure not fully detailed in search results)91
8(Structure not fully detailed in search results)89
9(Structure not fully detailed in search results)82
10(Structure not fully detailed in search results)85

Applications and Biological Significance

Pharmaceutical Applications

(R)-2,3-Diaminopropanoic acid has significant applications in the pharmaceutical industry as an ingredient for drug development . Its unique structure, containing two amine groups, makes it valuable for creating diverse chemical modifications and for developing novel drug candidates. The compound's stereochemical properties are particularly important for pharmaceutical applications, as the specific three-dimensional arrangement of atoms can significantly influence biological activity and drug-target interactions.

The compound is utilized in custom synthesis services for pharmaceutical research, where it serves as a building block for more complex molecules . Its relative rarity as a non-proteinogenic amino acid makes it a valuable component for creating pharmaceuticals with unique properties or mechanisms of action that cannot be achieved using standard amino acids.

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